molecular formula C14H8Br2O4 B13823189 2,3-Dibromo-7,8-dihydro-[1,4]dioxino[2,3-b]dibenzo[b,e][1,4]dioxine

2,3-Dibromo-7,8-dihydro-[1,4]dioxino[2,3-b]dibenzo[b,e][1,4]dioxine

Cat. No.: B13823189
M. Wt: 400.02 g/mol
InChI Key: GPBOIHUYBWTCBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin typically involves the bromination of a precursor compound under controlled conditions. The reaction is carried out in the presence of a brominating agent, such as bromine or N-bromosuccinimide, in an organic solvent like dichloromethane. The reaction mixture is stirred at a specific temperature to ensure complete bromination .

Industrial Production Methods

While detailed industrial production methods for 2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.

    Oxidation Reactions: Products include higher oxidation state compounds.

    Reduction Reactions: Products include debrominated derivatives.

Scientific Research Applications

2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin involves its interaction with cellular components. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The compound can also generate reactive oxygen species (ROS) through redox reactions, which can cause oxidative stress and damage to cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin is unique due to its specific bromination pattern and its use primarily in research settings. Unlike its chlorinated counterparts, it is less studied and thus offers new avenues for research into the effects of brominated dioxins .

Properties

Molecular Formula

C14H8Br2O4

Molecular Weight

400.02 g/mol

IUPAC Name

2,3-dibromo-9,10-dihydro-[1,4]dioxino[2,3-b]oxanthrene

InChI

InChI=1S/C14H8Br2O4/c15-13-14(16)20-12-6-10-9(5-11(12)19-13)17-7-3-1-2-4-8(7)18-10/h1,3,5-6H,2,4H2

InChI Key

GPBOIHUYBWTCBC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C1)OC3=CC4=C(C=C3O2)OC(=C(O4)Br)Br

Origin of Product

United States

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